molecular formula C18H15NOS B5808638 2-(methylthio)-N-2-naphthylbenzamide

2-(methylthio)-N-2-naphthylbenzamide

Cat. No.: B5808638
M. Wt: 293.4 g/mol
InChI Key: XYUXQYIHPSHQFX-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-2-naphthylbenzamide is a benzamide derivative characterized by a methylthio (-SMe) substituent at the 2-position of the benzoyl moiety and a 2-naphthyl group attached to the amide nitrogen. Benzamides are widely studied for their ability to act as directing groups in transition-metal-catalyzed C–H functionalization reactions due to their N,O- or N,S-bidentate coordination capabilities .

Synthesis likely follows standard benzamide protocols, such as coupling a 2-(methylthio)benzoyl chloride with 2-naphthylamine under Schotten-Baumann conditions or using activating agents like EDCI/HOBT. Characterization would involve NMR (¹H, ¹³C), IR, and X-ray crystallography for structural confirmation, as seen in analogous compounds .

Properties

IUPAC Name

2-methylsulfanyl-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-21-17-9-5-4-8-16(17)18(20)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUXQYIHPSHQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The table below highlights key structural differences between 2-(methylthio)-N-2-naphthylbenzamide and related benzamide derivatives:

Compound Name Substituents on Benzamide Amide Nitrogen Group Key Features
This compound 2-Methylthio 2-Naphthyl -SMe (electron-donating), bulky naphthyl for steric effects
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl -OH (electron-withdrawing), N,O-bidentate for metal coordination
N-Benzoyl-N′-2-thiophenethiocarbohydrazide Benzoyl 2-Thiophenethio Thiophene ring (π-conjugated), S-rich for redox activity
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 4-Methyl Dihydrothiazolylidene Methoxy and dihydrothiazole (heterocyclic), planar geometry for stacking
N-Benzoyl-2-hydroxybenzamide Benzoyl 2-Hydroxybenzyl -OH (H-bonding), ortho-substitution for intramolecular interactions

Key Observations :

  • Electron Effects : The methylthio group in the target compound is less polar but more electron-rich compared to hydroxy (-OH) or methoxy (-OMe) substituents in analogs . This may enhance electrophilic substitution reactivity.
  • Coordination Capacity : Unlike N,O-bidentate directing groups (e.g., hydroxyethyl in ), the methylthio group may favor N,S-coordination with metals like Pd or Cu, though this requires experimental validation.

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogs:

  • Solubility : The naphthyl group likely reduces water solubility compared to hydroxy-containing analogs (e.g., ), but the methylthio group may improve lipophilicity.
  • Thermal Stability : Bulky substituents (e.g., naphthyl) often increase melting points, as seen in dihydrothiazole derivatives .
  • Crystallinity : X-ray studies of similar compounds reveal that planar aromatic systems (e.g., naphthyl) favor crystalline packing .

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